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molecular formula C11H13NO B031807 1-Phenylpiperidin-4-one CAS No. 19125-34-9

1-Phenylpiperidin-4-one

Cat. No. B031807
M. Wt: 175.23 g/mol
InChI Key: VPGLFNOKHAIGEC-UHFFFAOYSA-N
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Patent
US08524705B2

Procedure details

A solution of 1-(4-amino-phenyl)-piperidin-4-one (1.34 g, 7.05 mmol) in 50% hydrochloric acid (10 mL) was stirred at ambient temperature for 15 min. The reaction mixture was cooled to 0° C. and a solution of sodium nitrite (1.46 g) in water (5 mL) added and stirred for 30 min. To this reaction mixture was added cold 30-32% hypophosphorus acid (10 mL), the mixture then being warmed to ambient temperature and stirred for 2 h. The reaction mixture was neutralised with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was washed with water, brine solution, dried over anhydrous sodium sulfate and concentrated to give a residue which was purified by column chromatography over silica gel (60-120 mesh) using 17% ethyl acetate in petroleum ether as eluent to afford 1-phenyl-piperidin-4-one (0.18 g, 15%) as a liquid.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.N([O-])=O.[Na+].OP=O.C(=O)(O)[O-].[Na+]>Cl.O>[C:5]1([N:8]2[CH2:9][CH2:10][C:11](=[O:14])[CH2:12][CH2:13]2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
NC1=CC=C(C=C1)N1CCC(CC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.46 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
OP=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture then being warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel (60-120 mesh)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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